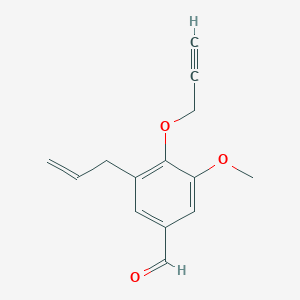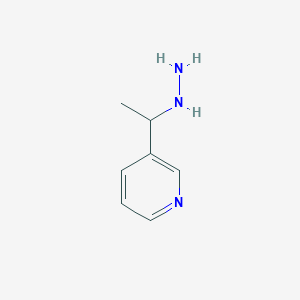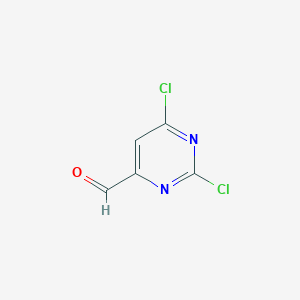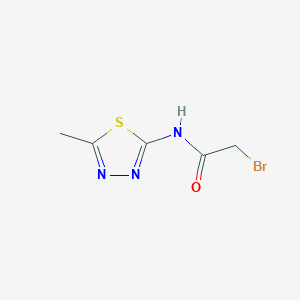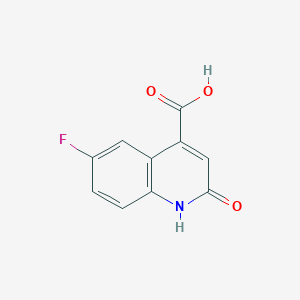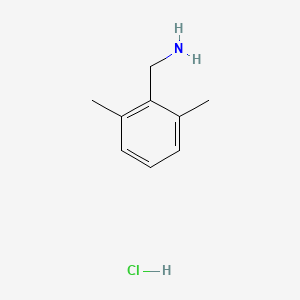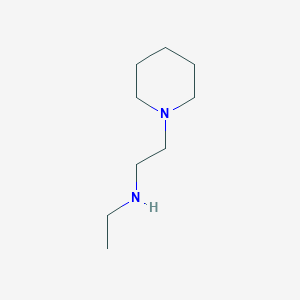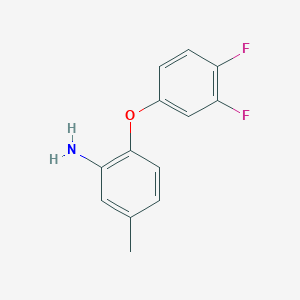
2-(3,4-Difluorophenoxy)-5-methylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Difluorophenoxy)-5-methylaniline (2-DFMA) is an organic compound that is widely used in the synthesis of pharmaceuticals and other chemicals. It is a versatile building block in organic synthesis and has been used in a variety of applications, including drug discovery, drug delivery, and drug development. 2-DFMA has also been used in the synthesis of a variety of compounds, including polymers, dyes, and other materials.
科学的研究の応用
Synthesis and Characterization
Synthesis and characterization of novel compounds, including oxime derivatives, have been explored. Studies on oxime compounds synthesized from reactions involving methylanilines have shown promising antioxidant activities, potentially applicable in conditions involving oxidative stress (Topçu et al., 2021).
The synthesis of benzoxazole derivatives using 4-bromo-2-methylaniline showcases the application of methylanilines in creating compounds with potential for non-linear optical properties and molecular reactivity analysis (Rizwan et al., 2021).
Metabolic and Toxicological Studies
Metabolic changes in earthworms due to exposure to compounds like 2-fluoro-4-methylaniline have been studied using 1H NMR spectroscopy, revealing potential novel biomarkers for xenobiotic toxicity (Bundy et al., 2002).
Research on the metabolism and binding of carcinogenic compounds, such as 4-chloro-2-methylaniline, in rat liver microsomes highlights the importance of studying these compounds for understanding carcinogenesis and potential therapeutic approaches (Hill et al., 1979).
Molecular Imaging
- The development of novel fluorine-labeled benzoxazole derivatives, including methylaniline compounds, for positron emission tomography (PET) imaging of cerebral β-amyloid plaques in Alzheimer's disease illustrates the diagnostic applications of these compounds (Cui et al., 2012).
Molecular Spectroscopy
- Fourier Transform Infrared (FT-IR) and FT-Raman spectral analysis of chloro-methylaniline compounds, combined with ab initio calculations, contribute to the understanding of their structural and spectroscopic properties, which is crucial in various applications in chemistry and materials science (Arjunan & Mohan, 2008).
Material Science
- Studies on conducting polymer hole injection layers in light-emitting devices, involving compounds like poly-N-methylaniline, demonstrate the application of these materials in developing more efficient electronic and optoelectronic devices (Tengstedt et al., 2005).
特性
IUPAC Name |
2-(3,4-difluorophenoxy)-5-methylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2NO/c1-8-2-5-13(12(16)6-8)17-9-3-4-10(14)11(15)7-9/h2-7H,16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSJQLGRUKMCQCK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=CC(=C(C=C2)F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Difluorophenoxy)-5-methylaniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

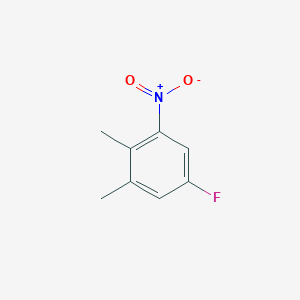
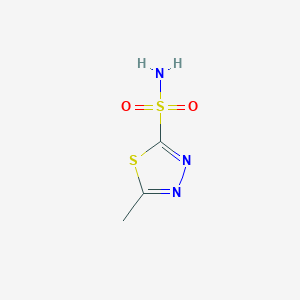

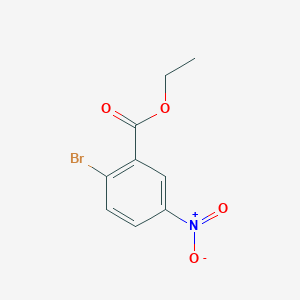
![Benzyl 5-{[(tert-butoxy)carbonyl]amino}pentanoate](/img/structure/B1345796.png)
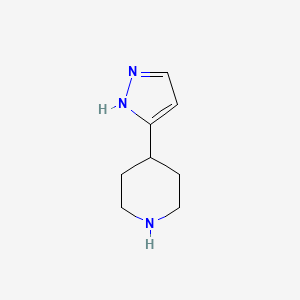
![4-[(4-Fluorophenyl)carbonyl]benzonitrile](/img/structure/B1345800.png)
